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molecular formula C9H16O3 B2793715 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 66336-42-3

8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No. B2793715
M. Wt: 172.224
InChI Key: AAYZDXMYYIJKLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09206191B2

Procedure details

To a cooled solution of 1,4-dioxaspiro[4.5]decan-8-one (7.8 g, 50.0 mmol) in dry THF (75 mL) was added methyllithium solution (1.5 M in ether, 43.3 mL, 65.0 mmol) at −78° C. under argon while keeping inner temperature below −55° C. After addition, the mixture was stirred at −55° C. for additional 4 hours. The reaction was warmed to room temperature and then quenched by saturated NH4Cl solution. The separated organic layer was concentrated in vacuo and the residue was purified by column chromatography on silica gel (EA:PE=1:9 to 1:3) to afford the product as a white solid (6.8 g, yield: 80%).
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
43.3 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][C:8](=[O:11])[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.[CH3:12][Li]>C1COCC1>[CH3:12][C:8]1([OH:11])[CH2:7][CH2:6][C:5]2([O:4][CH2:3][CH2:2][O:1]2)[CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)=O
Name
Quantity
43.3 mL
Type
reactant
Smiles
C[Li]
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-55 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −55° C. for additional 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
temperature below −55° C
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
quenched by saturated NH4Cl solution
CONCENTRATION
Type
CONCENTRATION
Details
The separated organic layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (EA:PE=1:9 to 1:3)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1(CCC2(OCCO2)CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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